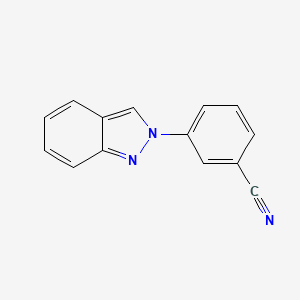
Benzonitrile, 3-(2H-indazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-(2H-indazol-2-yl)- is a heterocyclic compound that features an indazole ring fused to a benzonitrile moiety Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-(2H-indazol-2-yl)- typically involves the formation of the indazole ring followed by the introduction of the benzonitrile group. One common method includes the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring using oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines to form the indazole ring .
Industrial Production Methods
Industrial production methods for benzonitrile, 3-(2H-indazol-2-yl)- often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize byproducts and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 3-(2H-indazol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., Cu(OAc)2), oxidizing agents (e.g., tert-butyl nitrite), and reducing agents (e.g., organophosphorus compounds) . Reaction conditions often involve specific temperatures, solvents, and atmospheres (e.g., oxygen atmosphere for oxidation reactions) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the indazole ring, while substitution reactions can introduce various functional groups to the benzonitrile moiety .
Applications De Recherche Scientifique
Benzonitrile, 3-(2H-indazol-2-yl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzonitrile, 3-(2H-indazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain enzymes and receptors, which can lead to their therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzonitrile, 3-(2H-indazol-2-yl)- include other indazole derivatives, such as:
- 1H-indazole
- 2H-indazole
- 3-amino-2H-indazole
Uniqueness
Benzonitrile, 3-(2H-indazol-2-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
81265-92-1 |
|---|---|
Formule moléculaire |
C14H9N3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-indazol-2-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-3-6-13(8-11)17-10-12-5-1-2-7-14(12)16-17/h1-8,10H |
Clé InChI |
IETRONPRJQXZBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(N=C2C=C1)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


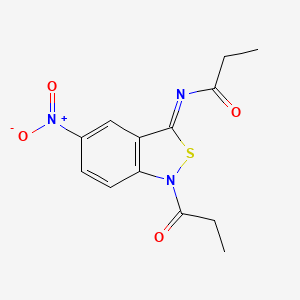
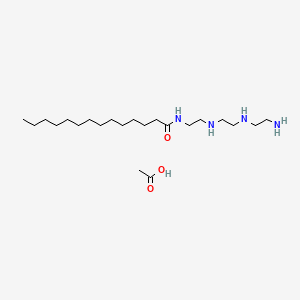
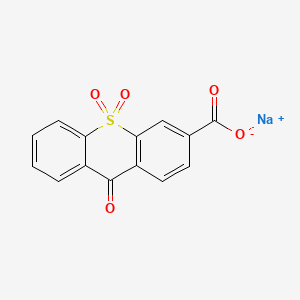

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
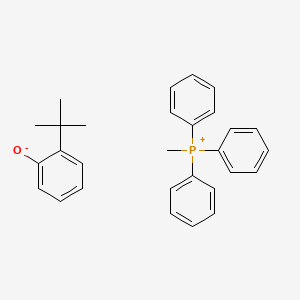

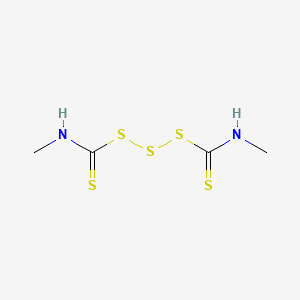
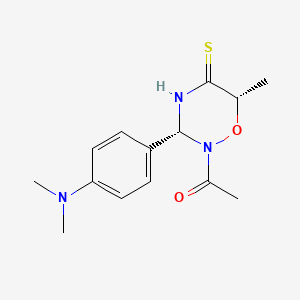
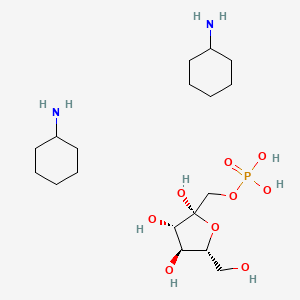
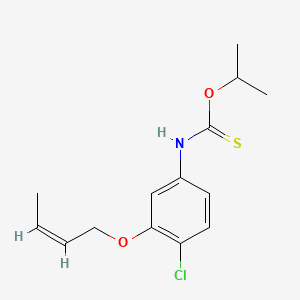

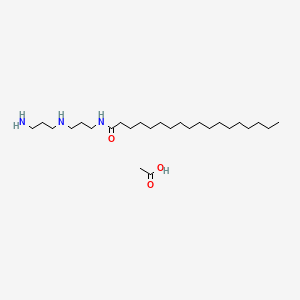
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
